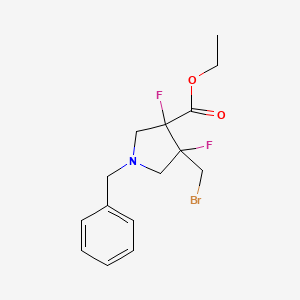
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PNU-74654 and belongs to the class of pyridazinone derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by targeting various signaling pathways involved in cancer growth, inflammation, and neurological disorders. For example, it has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea in lab experiments is its potent activity against cancer cells, inflammation, and neurological disorders. This compound can be used to study the underlying mechanisms of these diseases and to develop new therapeutic strategies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. One of the areas of interest is the development of new analogs with improved solubility and potency. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, this compound can be used to study the interaction between cancer cells and the immune system, which can lead to the development of new immunotherapeutic strategies. Finally, this compound can be used to study the role of inflammation in the pathogenesis of various diseases and to develop new anti-inflammatory drugs.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been described in several research articles. One of the commonly used methods involves the reaction of 4-methoxyphenyl isocyanate with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-13-7-5-12(6-8-13)18-15(21)16-9-3-11-19-14(20)4-2-10-17-19/h2,4-8,10H,3,9,11H2,1H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGOYCZRMZMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,2,3-Thiadiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2793087.png)
![N-(4-chlorophenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2793088.png)

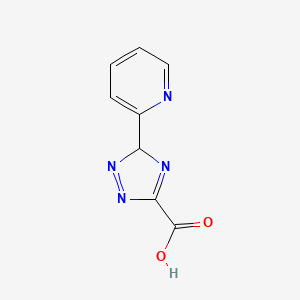
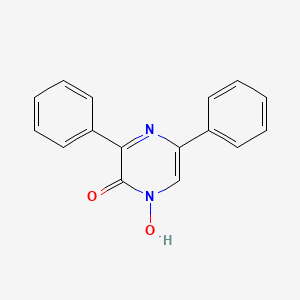
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2793098.png)
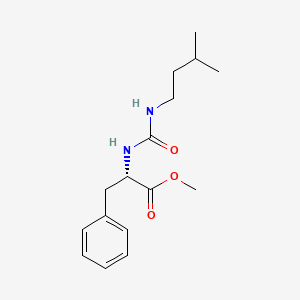

![5-chloro-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2793102.png)
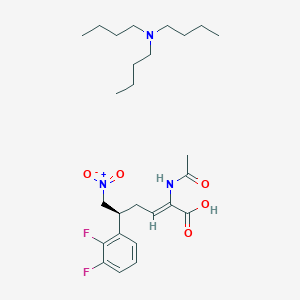
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2793105.png)
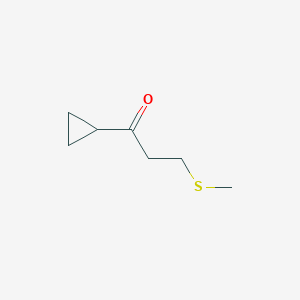
![1-Cyclohexyl-4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2793108.png)
